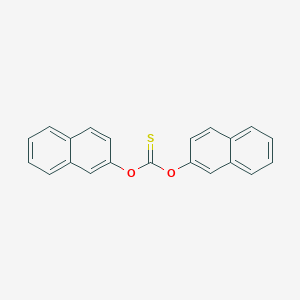
Oxytétracycline hémi-sel de calcium
Vue d'ensemble
Description
L’oxytétracycline est un antibiotique tétracycline à large spectre qui a été le deuxième de son groupe à être découvert. Il est dérivé de l’actinomycète Streptomyces rimosus et est utilisé pour traiter une grande variété d’infections bactériennes. L’oxytétracycline agit en interférant avec la capacité des bactéries à produire des protéines essentielles, inhibant ainsi leur croissance et leur multiplication .
Mécanisme D'action
L’oxytétracycline inhibe la croissance des cellules bactériennes en se liant à la sous-unité ribosomale 30S, empêchant l’ARNt amino-acyl de se lier au site A du ribosome. Cette inhibition de la traduction est réversible et arrête efficacement la production de protéines essentielles nécessaires à la croissance et à la multiplication des bactéries .
Composés similaires :
Tétracycline : Le composé parent de l’oxytétracycline, ayant des propriétés antibactériennes similaires.
Doxycycline : Un dérivé de la tétracycline plus puissant ayant une demi-vie plus longue.
Minocycline : Un autre dérivé de la tétracycline avec une solubilité lipidique accrue et un spectre d’activité plus large
Unicité de l’oxytétracycline : L’oxytétracycline est unique en raison de son activité à large spectre et de sa capacité à traiter un large éventail d’infections bactériennes. Elle est particulièrement efficace contre les bactéries Gram-positives et Gram-négatives, ainsi que contre certains agents pathogènes atypiques .
Applications De Recherche Scientifique
L’oxytétracycline a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude de la synthèse et de la dégradation des antibiotiques.
Biologie : Utilisé dans des études de la synthèse des protéines bactériennes et des mécanismes de résistance.
Médecine : Utilisé pour traiter les infections bactériennes, y compris celles causées par Chlamydia, Mycoplasma et Rickettsia
Industrie : Utilisé dans le traitement des maladies bactériennes chez les abeilles et les fruits arboricoles, ainsi que dans le traitement des eaux usées pour dégrader les contaminants pharmaceutiques
Analyse Biochimique
Biochemical Properties
Oxytetracycline hemicalcium salt plays a significant role in biochemical reactions. It inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is crucial for its antimicrobial activity.
Cellular Effects
Oxytetracycline hemicalcium salt has profound effects on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which results in cell death . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of oxytetracycline hemicalcium salt involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxytetracycline hemicalcium salt change over time. The concentration of oxytetracycline in the soil decreased significantly during 30 days of incubation . This suggests that the product’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of oxytetracycline hemicalcium salt vary with different dosages in animal models. In large animals, daily injections of standard dosages are usually sufficient to maintain effective inhibitory concentrations . High doses may lead to toxic or adverse effects, emphasizing the importance of appropriate dosage determination.
Metabolic Pathways
Oxytetracycline hemicalcium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to affect purine synthesis and ribosome structure and function .
Transport and Distribution
Oxytetracycline hemicalcium salt is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily pass through a cell membrane and passively diffuse through channels in the bacterial membrane . This property influences its localization and accumulation within cells.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the ribosomes where it interferes with protein synthesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’oxytétracycline est synthétisée par un processus de fermentation impliquant l’actinomycète Streptomyces rimosus. Le processus comprend les étapes suivantes :
Fermentation : Streptomyces rimosus est cultivé dans un milieu approprié pour produire de l’oxytétracycline.
Extraction : L’antibiotique est extrait du bouillon de fermentation à l’aide de solvants.
Purification : Le produit brut est purifié par des techniques de cristallisation ou de chromatographie.
Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate d’oxytétracycline est produit en dissolvant du chlorure de calcium anhydre dans du méthanol, en ajoutant de la terre de diatomées pour la filtration, puis en ajoutant de l’acide chlorhydrique de haute pureté. L’oxytétracycline dihydratée est ensuite ajoutée, suivie d’une nouvelle addition d’acide chlorhydrique pour la cristallisation par refroidissement. Les cristaux résultants sont centrifugés, lessivés au méthanol et séchés pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’oxytétracycline subit diverses réactions chimiques, notamment :
Oxydation : L’oxytétracycline peut être oxydée pour former de l’anhydrooxytétracycline.
Réduction : Les réactions de réduction peuvent convertir l’oxytétracycline en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule d’oxytétracycline.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que des halogènes ou des agents alkylants.
Principaux produits :
Anhydrooxytétracycline : Formée par oxydation.
Oxytétracycline réduite : Formée par réduction.
Dérivés substitués : Formés par des réactions de substitution.
Comparaison Avec Des Composés Similaires
Tetracycline: The parent compound of oxytetracycline, with similar antibacterial properties.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Minocycline: Another tetracycline derivative with enhanced lipid solubility and broader spectrum of activity
Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens .
Propriétés
Numéro CAS |
15251-48-6 |
|---|---|
Formule moléculaire |
C44H46CaN4O18 |
Poids moléculaire |
958.9 g/mol |
Nom IUPAC |
calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2 |
Clé InChI |
VANYVCHXDYVKSI-UHFFFAOYSA-L |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
SMILES isomérique |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
SMILES canonique |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Color/Form |
Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |
Densité |
1.634 at 20 °C |
melting_point |
184.5 °C |
Description physique |
Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |
Solubilité |
47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




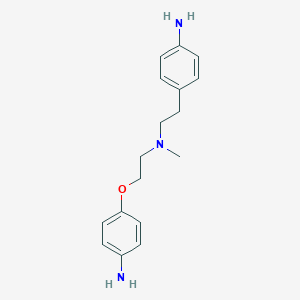



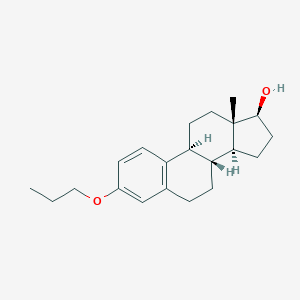
![2-ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[3,4-e]pyrimidin-4-one](/img/structure/B108105.png)
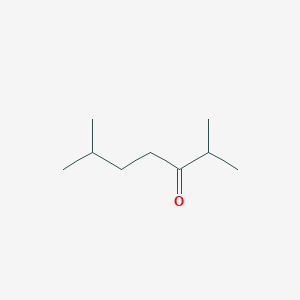


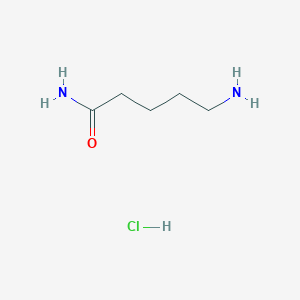
![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)
